2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a complex structure with multiple functional groups, including a chloro-substituted oxobenzoxazole and a methyl-substituted benzothiazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzoxazole Ring: Starting from a suitable precursor such as 5-chloro-2-aminobenzoic acid, the benzoxazole ring can be formed through a cyclization reaction with an appropriate reagent like phosgene or a similar carbonylating agent.
Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized from 2-aminothiophenol and a suitable aldehyde or ketone, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzoxazole and benzothiazole intermediates through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the benzoxazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the nitro or carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and oxo groups may facilitate binding to active sites, while the benzothiazole moiety could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of the benzothiazole moiety.
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylphenyl)acetamide: Similar structure with a methyl-substituted phenyl group.
Uniqueness
The presence of both the benzoxazole and benzothiazole rings in 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide makes it unique compared to other compounds. This dual-ring system may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-9-2-4-11-14(6-9)25-16(19-11)20-15(22)8-21-12-7-10(18)3-5-13(12)24-17(21)23/h2-7H,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFACSPVSXXKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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